molecular formula C23H29N3O6S2 B11618126 Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate

Cat. No.: B11618126
M. Wt: 507.6 g/mol
InChI Key: QFOSXILVUVZEBR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an ethyl ester group, and various functional groups such as methylsulfanyl and phenylformamido

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring and the introduction of various substituents. One common synthetic route involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.

    Addition of Functional Groups: The methylsulfanyl and phenylformamido groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles are reacted with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylformamido group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitro groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted thiazole derivatives

Scientific Research Applications

Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar structure but lacks the complex substituents present in the target compound.

    Ethyl 2-(2-aminobutanamido)-4-methylthiazole-5-carboxylate: Contains an amino group instead of the phenylformamido group.

    Ethyl 2-(2-{[4-(methylsulfanyl)-2-(aminobutanoyl]oxy}butanamido)-4-methylthiazole-5-carboxylate: Similar structure but with different functional groups.

Properties

Molecular Formula

C23H29N3O6S2

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 2-[2-(2-benzamido-4-methylsulfanylbutanoyl)oxybutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H29N3O6S2/c1-5-17(20(28)26-23-24-14(3)18(34-23)22(30)31-6-2)32-21(29)16(12-13-33-4)25-19(27)15-10-8-7-9-11-15/h7-11,16-17H,5-6,12-13H2,1-4H3,(H,25,27)(H,24,26,28)

InChI Key

QFOSXILVUVZEBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)OC(=O)C(CCSC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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